molecular formula C18H16N4O9 B14656448 Dinitrophenyl-4-aminobenzoylglutamate CAS No. 52494-04-9

Dinitrophenyl-4-aminobenzoylglutamate

Cat. No.: B14656448
CAS No.: 52494-04-9
M. Wt: 432.3 g/mol
InChI Key: ZJBJMLQWZNQFFE-AWEZNQCLSA-N
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Description

Dinitrophenyl-4-aminobenzoylglutamate is a synthetic compound characterized by a glutamate backbone conjugated to a 4-aminobenzoyl group and a dinitrophenyl (DNP) moiety. The DNP group is a strong electron-withdrawing substituent, which enhances the compound’s reactivity and interaction with biological systems, particularly in enzyme inhibition or substrate mimicry studies. This compound is often utilized in biochemical assays to study enzyme kinetics, protein interactions, and as a fluorescent or chromogenic probe due to its UV-visible absorption properties .

Properties

CAS No.

52494-04-9

Molecular Formula

C18H16N4O9

Molecular Weight

432.3 g/mol

IUPAC Name

(2S)-2-[[4-(2,4-dinitroanilino)benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C18H16N4O9/c23-16(24)8-7-14(18(26)27)20-17(25)10-1-3-11(4-2-10)19-13-6-5-12(21(28)29)9-15(13)22(30)31/h1-6,9,14,19H,7-8H2,(H,20,25)(H,23,24)(H,26,27)/t14-/m0/s1

InChI Key

ZJBJMLQWZNQFFE-AWEZNQCLSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dinitrophenyl-4-aminobenzoylglutamate typically involves multiple steps, starting with the nitration of phenol to produce dinitrophenol. This is followed by the coupling of dinitrophenol with aminobenzoylglutamate under controlled conditions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dinitrophenyl-4-aminobenzoylglutamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: Nucleophilic aromatic substitution reactions can occur, where nucleophiles replace the nitro groups on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Strong nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with different oxidation states, while reduction can produce amino-substituted derivatives.

Scientific Research Applications

Dinitrophenyl-4-aminobenzoylglutamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard for analytical techniques.

    Biology: The compound is employed in studies involving protein labeling and detection, as it can form stable conjugates with proteins.

    Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the field of targeted drug delivery.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Dinitrophenyl-4-aminobenzoylglutamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include oxidative phosphorylation, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

Data Table: Key Properties of this compound and Analogues

Compound Functional Groups Solubility (Water) Key Applications
This compound DNP, 4-aminobenzoyl, glutamate Moderate Enzyme inhibition, UV probes
4-Nitrobenzylamine Nitro, benzylamine Low Nitroaromatic interaction studies
4-Aminobenzoic Acid Amino, carboxylic acid High Folate synthesis, metabolic studies
4-Aminobenzamide Amino, amide Moderate Hydrogen-bonding studies
4-Aminobenzoylglutamate 4-aminobenzoyl, glutamate High Substrate for folate enzymes

Research Findings

  • Enzyme Inhibition: this compound exhibits stronger inhibition of dihydrofolate reductase (DHFR) compared to 4-aminobenzoic acid, due to the DNP group’s electron-withdrawing effects stabilizing enzyme-ligand interactions .
  • UV Absorption : The compound’s λmax at 360 nm (attributed to the DNP group) is distinct from simpler nitroaromatics like 4-nitrobenzylamine (λmax ~ 260 nm), enabling its use in spectrophotometric assays .
  • Solubility Limitations: Unlike 4-aminobenzoylglutamate, the DNP group reduces aqueous solubility, necessitating organic-aqueous solvent mixtures for experimental use .

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